
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione is a synthetic organic compound characterized by the presence of both perchlorophenyl and perfluorophenyl groups attached to an ethane-1,2-dione backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione typically involves the following steps:
Starting Materials: The synthesis begins with perchlorobenzene and perfluorobenzene as the primary starting materials.
Formation of Intermediates: These starting materials undergo a series of reactions, including halogenation and coupling reactions, to form intermediate compounds.
Final Coupling Reaction: The intermediates are then subjected to a coupling reaction under controlled conditions, often involving catalysts such as palladium or nickel, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and improved safety. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the purity of the final product.
化学反応の分析
Types of Reactions: 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dione group into alcohols or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under specific conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 1-(perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
類似化合物との比較
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-dione
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diol
- 1-(Perchlorophenyl)-2-(perfluorophenyl)ethane-1,2-diamine
Uniqueness: this compound stands out due to its unique combination of perchlorophenyl and perfluorophenyl groups, which impart distinct chemical properties. These properties make it particularly valuable in applications requiring high stability, resistance to degradation, and specific reactivity.
特性
分子式 |
C14Cl5F5O2 |
|---|---|
分子量 |
472.4 g/mol |
IUPAC名 |
1-(2,3,4,5,6-pentachlorophenyl)-2-(2,3,4,5,6-pentafluorophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14Cl5F5O2/c15-3-1(4(16)6(18)7(19)5(3)17)13(25)14(26)2-8(20)10(22)12(24)11(23)9(2)21 |
InChIキー |
LPUHARRFIWFXIH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)C(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



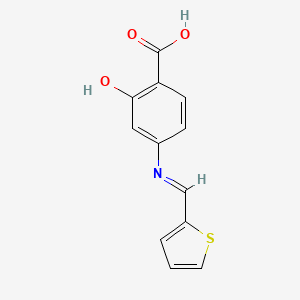
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B11952831.png)
stannane](/img/structure/B11952834.png)
![2-Acetyl-5-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate](/img/structure/B11952841.png)
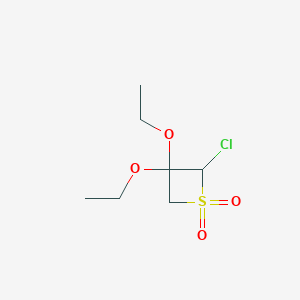
![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-pyrimidin-2-ylurea](/img/structure/B11952859.png)

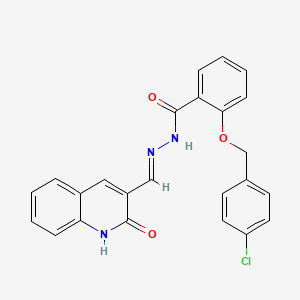
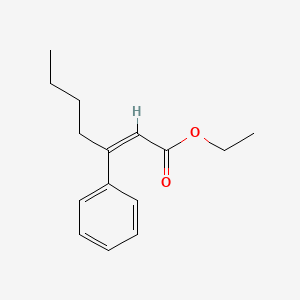

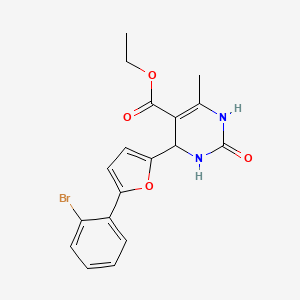

![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
